

# An In-depth Technical Guide to 2-Sulfobenzoic Acid: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 2-Sulfobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of **2-Sulfobenzoic acid** (ortho-sulfobenzoic acid). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and structural visualization to support advanced applications.

## Chemical Identity and Physical Properties

**2-Sulfobenzoic acid** is an aromatic organic compound featuring both a carboxylic acid and a sulfonic acid functional group attached to a benzene ring at ortho positions.<sup>[1][2]</sup> It typically appears as a white crystalline solid or needles.<sup>[3]</sup> The presence of two highly polar, acidic groups dominates its physical and chemical behavior.

## Physical and Chemical Identifiers

Identifier	Value
IUPAC Name	2-sulfobenzoic acid[1]
Synonyms	o-Sulfobenzoic acid, 2-Carboxybenzenesulfonic acid[1]
CAS Number	632-25-7[2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> O <sub>5</sub> S[2]
Molecular Weight	202.19 g/mol [1][2]
SMILES	<chem>C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O</chem> [1]
InChI Key	ZMPRRFPMMJQXPP-UHFFFAOYSA-N[1]

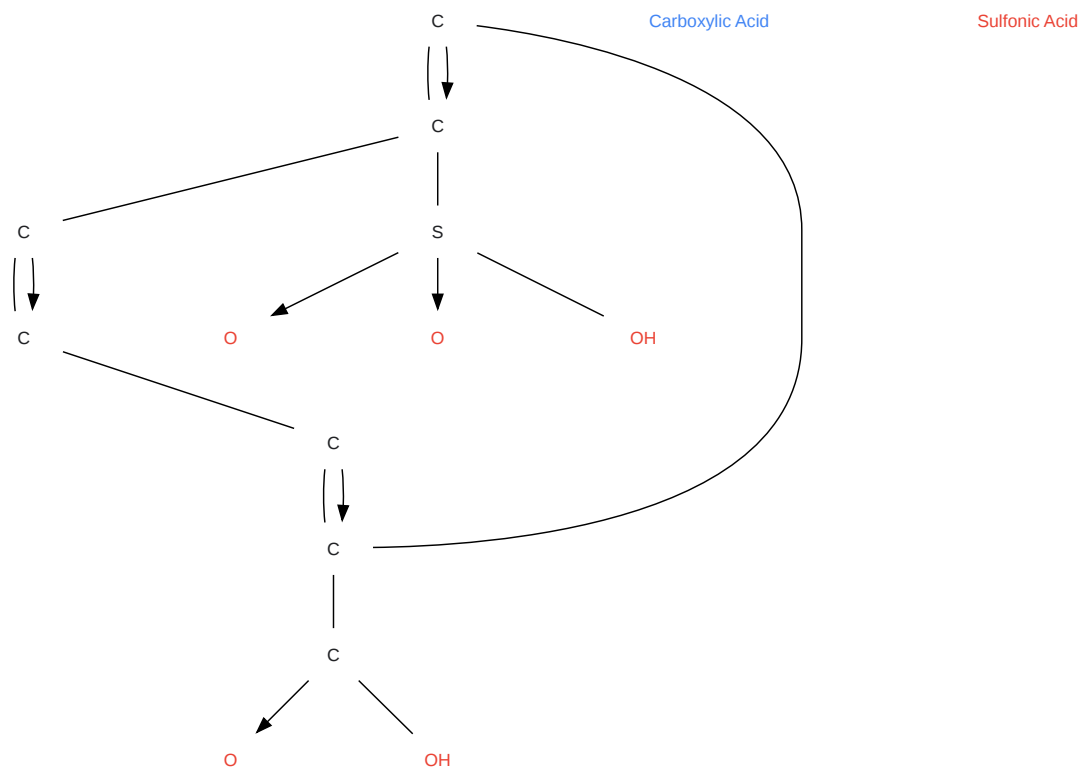
## Quantitative Physical Properties

The physical properties of **2-Sulfobenzoic acid** are summarized below. Note that values can vary slightly between sources and depending on the hydration state of the material. The compound is known to be hygroscopic and often exists as a hydrate.[2]

Property	Value	Source(s)
Melting Point	142 °C (anhydrous)	[3]
~68-72 °C (hydrate)	[2]	
Boiling Point	301 °C	[4]
Density	1.620 g/cm <sup>3</sup> (Predicted)	[3]
1.763 g/cm <sup>3</sup>	[4]	
Water Solubility	Soluble, 2.47 M	[2]
pKa <sub>1</sub> (Sulfonic Acid)	-1.12 (Predicted)	[3]
pKa <sub>2</sub> (Carboxylic Acid)	Not explicitly found, but expected to be lower than benzoic acid (4.2) due to the electron-withdrawing effect of the adjacent sulfo group.	

## Chemical Structure and Spectroscopic Data

The molecular structure of **2-Sulfobenzoic acid** dictates its reactivity and interactions. The ortho-positioning of the electron-withdrawing sulfonic acid and carboxylic acid groups influences the aromatic ring's electron density and the acidity of both protons.



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Caption: Chemical structure of **2-Sulfolactic acid**.

## Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of **2-Sulfolactic acid**. Below is a summary of expected spectral characteristics based on its functional groups.

Table 2.1: <sup>1</sup>H NMR Spectral Data (Predicted) Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
<b>~13.0</b>	<b>Singlet (broad)</b>	<b>1H</b>	<b>-COOH</b>
~8.0 - 8.2	Multiplet	1H	Aromatic H (adjacent to -COOH)
~7.5 - 7.8	Multiplet	3H	Aromatic H

| Note: The  $-\text{SO}_3\text{H}$  proton is highly acidic and may exchange rapidly, often not appearing as a distinct peak or appearing as a very broad signal. |

Table 2.2:  $^{13}\text{C}$  NMR Spectral Data (Predicted) Solvent:  $\text{DMSO-d}_6$

Chemical Shift ( $\delta$ , ppm)	Assignment
<b>~168</b>	<b>C=O (Carboxylic acid)</b>
~145	C- $\text{SO}_3\text{H}$ (Aromatic)
~135	C-COOH (Aromatic)

| ~125 - 133 | Aromatic CH carbons |

Table 2.3: Key Infrared (IR) Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
<b>3300 - 2500 (broad)</b>	<b>O-H stretch</b>	<b>Carboxylic acid O-H</b>
3100 - 3000	C-H stretch	Aromatic C-H
1700 - 1680	C=O stretch	Carboxylic acid C=O
1250 - 1150	S=O stretch (asymmetric)	Sulfonic acid S=O
1080 - 1030	S=O stretch (symmetric)	Sulfonic acid S=O

| Note: Data is based on typical ranges for the respective functional groups. |

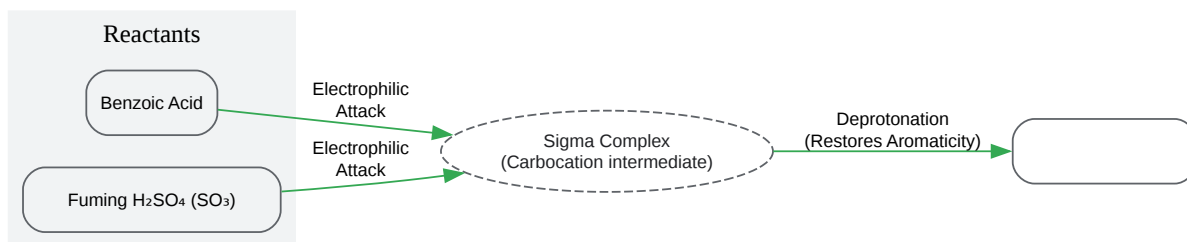
Table 2.4: Mass Spectrometry (MS) Fragmentation

m/z Value	Possible Fragment
202	$[M]^+$ (Molecular Ion)
184	$[M - H_2O]^+$
122	$[M - SO_3]^+$

| Note: Fragmentation patterns can be complex. Values are based on predicted fragmentation of the parent molecule.[1] |

## Synthesis and Experimental Protocols

**2-Sulfobenzoic acid** is typically synthesized via the electrophilic aromatic substitution of benzoic acid using fuming sulfuric acid (oleum).[2] The carboxylic acid group is a meta-director; however, under forcing conditions, the ortho-isomer can be obtained.



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Caption: Workflow for the synthesis of **2-Sulfobenzoic acid**.

## Representative Synthesis Protocol: Sulfonation of Benzoic Acid

This protocol describes a general method for the sulfonation of benzoic acid. Safety Notice: This reaction involves highly corrosive and fuming acids. It must be performed in a well-

ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, place benzoic acid.
- **Reagent Addition:** Cool the flask in an ice bath. Slowly add fuming sulfuric acid (oleum, containing excess  $\text{SO}_3$ ) to the stirred benzoic acid via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture, typically to temperatures above 100 °C, for several hours to promote the formation of the ortho-isomer. The exact temperature and time will influence the isomer distribution.
- **Workup:** Carefully pour the cooled reaction mixture onto crushed ice. The product, **2-sulfobenzoic acid**, will precipitate out of the cold aqueous solution.
- **Isolation:** Collect the crude solid product by vacuum filtration and wash it with a small amount of ice-cold water to remove residual sulfuric acid.

## Representative Purification Protocol: Recrystallization

Purification of the crude product is effectively achieved by recrystallization from water, leveraging the compound's higher solubility in hot water compared to cold water.<sup>[3][5][6]</sup>

- **Dissolution:** Transfer the crude **2-sulfobenzoic acid** to an Erlenmeyer flask. Add a minimum amount of boiling deionized water incrementally until the solid just dissolves.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- **Hot Filtration (if charcoal was used):** Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath. Pure crystals of **2-sulfobenzoic acid** will form.

- Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry them in a desiccator or a vacuum oven at a low temperature.

## Applications and Relevance

**2-Sulfobenzoic acid** and its derivatives are valuable in several fields:

- Dye Synthesis: The sulfonic acid group enhances water solubility, making it a key building block for various water-soluble dyes and pigments.[3]
- Indicators: It is a precursor in the manufacture of sulfonaphthalein indicators.[3]
- Organic Synthesis: The two acidic functional groups make it a versatile starting material or catalyst in organic reactions.
- Environmental Chemistry: Its ability to form complexes with metal ions is utilized in the removal of heavy metals from wastewater.

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